2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUSTNSODJZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269809 | |
| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914224-26-3 | |
| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914224-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-4-(tert-butoxy)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. The document delineates its nomenclature, detailed synthetic protocols with mechanistic insights, comprehensive spectroscopic characterization, and significant applications, particularly in the development of therapeutic agents. Emphasis is placed on its role as a key intermediate in the synthesis of complex molecules, supported by established experimental procedures and data.
Nomenclature and Structural Identification
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a chiral α-bromo carboxylic acid monoester. The presence of a stereocenter at the C2 position gives rise to (R)- and (S)-enantiomers, in addition to the racemic mixture. Accurate identification is paramount for its application in stereospecific synthesis.
Systematic and Alternative Names:
A comprehensive list of synonyms and identifiers is crucial for navigating the chemical literature and supplier databases.
| Name Type | Identifier |
| Preferred IUPAC Name | 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid |
| Systematic IUPAC Name | 2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid[1] |
| Common Synonyms | 2-Bromosuccinic acid 4-tert-butyl ester |
| 3-(tert-Butoxycarbonyl)-3-bromopropanoic acid | |
| Butanedioic acid, 2-bromo-, 4-(1,1-dimethylethyl) ester | |
| Stereospecific Names | (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid[2] |
| (R)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |
| CAS Registry Numbers | 914224-26-3 (racemic) |
| 191221-14-4 ((S)-enantiomer)[2] | |
| Molecular Formula | C₈H₁₃BrO₄ |
| Molecular Weight | 253.09 g/mol |
| InChI | InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12)[1] |
| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)Br[1] |
Synthesis and Mechanism
The primary route for the synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is the α-bromination of its precursor, 4-(tert-butoxy)-4-oxobutanoic acid (mono-tert-butyl succinate). The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for this transformation.
Synthesis of the Precursor: 4-(tert-butoxy)-4-oxobutanoic acid
The starting material, mono-tert-butyl succinate, can be readily prepared from succinic anhydride and tert-butanol.
Experimental Protocol: Synthesis of 4-(tert-butoxy)-4-oxobutanoic acid [3]
-
Materials: Succinic anhydride, tert-butanol, N-hydroxysuccinimide, 4-dimethylaminopyridine (DMAP), triethylamine, toluene, ethyl acetate, 10% citric acid solution, brine, magnesium sulfate.
-
Procedure:
-
Dissolve succinic anhydride (5.0 g, 50.0 mmol), N-hydroxysuccinimide (1.7 g, 15.0 mmol), and 4-dimethylaminopyridine (610 mg, 5.0 mmol) in toluene (25 mL) in a round-bottom flask.
-
Sequentially add tert-butanol (5.9 mL, 62.5 mmol) and triethylamine (2.1 mL, 15 mmol).
-
Reflux the mixture for 16 hours.
-
Cool the solution to room temperature and pour it into ethyl acetate (25 mL).
-
Wash the organic phase with a 10% citric acid solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: dichloromethane) to yield 4-(tert-butoxy)-4-oxobutanoic acid as a white solid.
-
α-Bromination via Hell-Volhard-Zelinsky Reaction
The HVZ reaction facilitates the selective bromination at the α-carbon of a carboxylic acid. The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine.
Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
-
Materials: 4-(tert-butoxy)-4-oxobutanoic acid, phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂), thionyl chloride (SOCl₂) (optional, for acyl chloride formation), inert solvent (e.g., dichloromethane, carbon tetrachloride).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, charge 4-(tert-butoxy)-4-oxobutanoic acid (1 equivalent).
-
Add a catalytic amount of phosphorus tribromide (PBr₃) (approx. 0.1 equivalents). Alternatively, red phosphorus can be used.
-
Slowly add bromine (Br₂) (1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or NMR).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to hydrolyze the intermediate acyl bromide.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid.
-
Purify the product by column chromatography or recrystallization as needed.
-
Reaction Mechanism
The Hell-Volhard-Zelinsky reaction mechanism involves several key steps:
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Spectroscopic Characterization
The structural elucidation of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is confirmed through various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.
| Technique | Data and Interpretation |
| ¹H NMR | δ (ppm): ~1.45 (s, 9H, -C(CH₃)₃), ~2.6-3.2 (m, 2H, -CH₂-), ~4.5-4.7 (m, 1H, -CH(Br)-), ~10-12 (br s, 1H, -COOH). The exact shifts can vary based on the solvent. The multiplet for the diastereotopic protons of the CH₂ group and the methine proton are characteristic. |
| ¹³C NMR | δ (ppm): ~28 (-C(CH₃)₃), ~35-40 (-CH₂-), ~40-45 (-CH(Br)-), ~81 (-C(CH₃)₃), ~170-175 (-C=O, ester and acid). The chemical shifts are indicative of the different carbon environments. |
| IR (Infrared) | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1735 (C=O stretch of ester), ~1710 (C=O stretch of carboxylic acid), ~1150 (C-O stretch of tert-butyl group), ~600-700 (C-Br stretch). |
| Mass Spec (MS) | m/z: Expected [M-H]⁻ at ~251/253 (isotopic pattern for Br). ESI-MS may show adducts such as [M+Na]⁺.[1] |
Applications in Drug Discovery and Development
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a valuable building block in medicinal chemistry due to its bifunctional nature. The α-bromo acid moiety allows for nucleophilic substitution or the formation of α-amino acids, while the tert-butyl ester serves as a protecting group for the carboxylic acid.
Role in Peptide Synthesis
The tert-butyl ester is a common protecting group for the side chains of acidic amino acids like aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The α-bromo functionality of the title compound allows for its use as a precursor to non-canonical amino acids. The bromine can be displaced by an amine, often from another amino acid or a protected ammonia source, to form a dipeptide linkage or a novel amino acid residue. This is particularly useful for creating peptidomimetics and constrained peptides with modified backbones.
Caption: Workflow for incorporation into a peptide backbone.
Intermediate for Active Pharmaceutical Ingredients (APIs)
A significant application of this compound is in the synthesis of γ-secretase modulators (GSMs), which are being investigated as potential therapeutics for Alzheimer's disease.[6][7][8] GSMs aim to allosterically modulate the γ-secretase enzyme to reduce the production of the pathogenic amyloid-β (Aβ42) peptide without inhibiting the cleavage of other essential substrates like Notch.
One class of GSMs features a succinic acid derivative core, where 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid serves as a key starting material. The bromine atom allows for the introduction of various aryl or heteroaryl groups via nucleophilic substitution, while the carboxylic acid and its protected form provide handles for further chemical modifications.
Safety and Handling
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
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H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a highly valuable and versatile building block in organic synthesis, with significant applications in drug discovery and development. Its synthesis via the Hell-Volhard-Zelinsky reaction is a robust method, and its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this compound in the creation of novel and complex molecules.
References
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- 8. d-nb.info [d-nb.info]
Stability of tert-butyl ester group in 2-bromo succinate derivatives
An In-depth Technical Guide on the Stability of the Tert-butyl Ester Group in 2-Bromo Succinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its unique stability profile. Its steric bulk provides robust protection against a wide array of nucleophilic and basic reagents, while its selective lability under acidic conditions allows for strategic deprotection.[1] This guide provides a comprehensive technical overview of the stability of the tert-butyl ester group, with a specific focus on its behavior in 2-bromo succinate derivatives—a structural motif of increasing interest in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its stability and cleavage, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of the Tert-butyl Ester Protecting Group
In the multi-step synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of functional groups is paramount. The tert-butyl ester offers a distinct advantage due to its orthogonal reactivity profile. It remains stable under conditions that would cleave other common ester groups, such as methyl or ethyl esters, yet can be removed under mild acidic conditions that leave other sensitive functionalities intact.[2][3]
The efficacy of the tert-butyl ester as a protecting group is rooted in two key principles:
-
Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of nucleophiles and basic conditions.[2]
-
Carbocation-Mediated Cleavage: Deprotection is not a simple hydrolysis. Instead, it proceeds via a mechanism involving the formation of a stable tertiary carbocation, which is readily accomplished under acidic conditions.[2][4] This irreversible decomposition of the protecting group into isobutylene gas drives the reaction to completion.[1]
Mechanistic Insights into Stability and Cleavage
A thorough understanding of the reaction mechanisms is critical for predicting the stability of the tert-butyl ester and for designing effective deprotection strategies.
Acid-Catalyzed Deprotection: The AAL1 Mechanism
The cleavage of a tert-butyl ester in the presence of acid is a classic example of an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism.[4][5]
Caption: Acid-catalyzed deprotection of a tert-butyl ester via the AAL1 mechanism.
The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to steric hindrance, nucleophilic attack at this position is disfavored. Instead, the C-O bond between the oxygen and the tert-butyl group cleaves heterolytically to form a stable tertiary carbocation and the carboxylic acid. This step is typically the rate-determining step of the reaction. The tert-butyl cation then rapidly eliminates a proton to form isobutylene gas.[6]
Stability Under Basic and Nucleophilic Conditions
The tert-butyl ester exhibits exceptional stability in basic and nucleophilic environments. The standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for ester hydrolysis is significantly hindered.
Caption: Steric hindrance preventing the BAC2 hydrolysis mechanism.
The bulky tert-butyl group sterically obstructs the approach of the hydroxide ion or other nucleophiles to the carbonyl carbon, making the formation of the tetrahedral intermediate highly unfavorable.[2] While some reports suggest that under harsh, non-aqueous conditions with poorly solvated hydroxide ions, cleavage of hindered esters can occur, this is not a common or practical method for deprotection.[7]
The Influence of the 2-Bromo Substituent in Succinate Derivatives
The presence of a bromine atom at the 2-position of a succinate derivative introduces electronic and steric factors that can potentially influence the stability of the tert-butyl ester.
-
Electronic Effects: The electron-withdrawing inductive effect of the bromine atom can slightly increase the electrophilicity of the adjacent carbonyl carbon. However, this effect is generally not significant enough to overcome the substantial steric hindrance of the tert-butyl group and render it susceptible to nucleophilic attack under standard basic conditions.
-
Steric Effects: The bromine atom adds to the steric bulk around the ester functionality. This could further hinder any potential nucleophilic attack, thereby enhancing the stability of the ester.
Comparative Stability and Deprotection Conditions
The choice of deprotection conditions is critical to ensure the selective removal of the tert-butyl group without affecting other sensitive functionalities in the molecule.
| Condition | Reagents | tert-Butyl Ester Stability | Comments | References |
| Strongly Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Labile | The most common and efficient method for deprotection.[2][9] | [2][9][10] |
| Aqueous Acid | 85% Aqueous Phosphoric Acid | Labile | A milder and greener alternative to TFA.[2][11] | [2][11][12] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Labile | Offers chemoselectivity in the presence of other acid-sensitive groups.[2][13] | [2][13] |
| Basic (Aqueous) | NaOH or KOH in H₂O/THF | Stable | Highly resistant to basic hydrolysis due to steric hindrance. | [2][14] |
| Basic (Anhydrous) | Powdered KOH in THF | Potentially Labile | Can cleave hindered esters under anhydrous conditions, though not a standard method.[11] | [7][11] |
| Catalytic | Tris(4-bromophenyl)amminium radical cation (Magic Blue) and Triethylsilane | Labile | A mild, catalytic method for deprotection under neutral conditions.[11][15][16] | [11][15][16] |
| Thermal | Refluxing Toluene with Silica Gel | Labile | A method for thermolytic cleavage.[17] | [17] |
| Reducing Agents | LiAlH₄, NaBH₄ | Stable | Generally stable to common hydride reducing agents.[2] | [2] |
| Oxidizing Agents | Common Oxidizing Agents | Stable | Generally stable to a wide range of oxidizing agents.[2] | [2] |
Experimental Protocol: Assessing the Stability of Di-tert-butyl 2-bromosuccinate
This section provides a detailed, self-validating experimental workflow to systematically evaluate the stability of the tert-butyl ester group in a model compound, di-tert-butyl 2-bromosuccinate, under various stress conditions.
Synthesis of Di-tert-butyl 2-bromosuccinate
A plausible synthetic route can be adapted from literature procedures for similar compounds.
Caption: Workflow for the synthesis and stability testing of di-tert-butyl 2-bromosuccinate.
Materials:
-
Succinic anhydride
-
tert-Butanol (t-BuOH)
-
4-(Dimethylamino)pyridine (DMAP)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or another radical initiator
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Di-tert-butyl succinate: This can be achieved through a two-step process involving the initial formation of mono-tert-butyl succinate followed by a second esterification.
-
Bromination of Di-tert-butyl succinate: The α-bromination can be carried out using NBS and a radical initiator like AIBN in an appropriate solvent.
-
Purification: The crude product should be purified by column chromatography to obtain pure di-tert-butyl 2-bromosuccinate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Stability Assessment Protocol
General Procedure:
-
In separate reaction vessels, dissolve a known amount of di-tert-butyl 2-bromosuccinate in the appropriate solvent for each test condition.
-
Add the specified reagent for each condition.
-
Stir the reactions at the designated temperature.
-
Monitor the progress of the reaction at regular intervals (e.g., 1, 4, 12, and 24 hours) using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of any new products.
-
Upon completion of the time course or if the reaction goes to completion, quench the reaction appropriately.
-
Work up the reaction mixture to isolate the product(s).
-
Analyze the product(s) by NMR and mass spectrometry to determine the extent of decomposition and the identity of any cleavage products.
Test Conditions:
-
Acidic: 1:1 mixture of TFA and DCM at room temperature.
-
Basic: 1 M NaOH in a 1:1 mixture of THF and water at room temperature and at 50 °C.
-
Neutral/Catalytic: Catalytic amount of Tris(4-bromophenyl)amminium radical cation (Magic Blue) with triethylsilane in DCM at room temperature.[15][16]
-
Thermal: Reflux in toluene with and without silica gel.[17]
Conclusion
The tert-butyl ester is a robust and versatile protecting group, and its stability in the context of 2-bromo succinate derivatives is expected to be high under a wide range of synthetic conditions, with the notable exception of acidic environments. The steric hindrance provided by the tert-butyl group is the primary factor contributing to its stability against nucleophilic and basic attack. While the electronic effect of the 2-bromo substituent is likely minimal, a systematic experimental evaluation, as outlined in this guide, is the most reliable way to quantify its stability under specific reaction conditions. The insights and protocols presented herein are intended to provide researchers and drug development professionals with the foundational knowledge and practical tools necessary to confidently utilize tert-butyl esters in their synthetic strategies.
References
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
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University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bristol. [Link]
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ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
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ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
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PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
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University of Bath. (n.d.). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. University of Bath's research portal. [Link]
-
PubMed. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection. Wordpress. [Link]
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ProQuest. (n.d.). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. ProQuest. [Link]
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Bentham Science Publisher. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science Publisher. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
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Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
-
Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. [Link]
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ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. [Link]
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ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]
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Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
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SciELO. (n.d.). Evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid esters through fatorial design. SciELO. [Link]
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National Institutes of Health. (n.d.). Supporting Information. National Institutes of Health. [Link]
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A Technical Guide to the Stereoisomeric Landscape of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid: A Comparative Analysis of the (S)-Enantiomer and its Racemic Mixture
Abstract
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, safety, and pharmacokinetic profile. This guide provides an in-depth technical examination of (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block, comparing its properties as a single enantiomer against its racemic mixture. We will dissect the critical differences in their physicochemical characteristics, explore the profound implications for pharmacology, and provide validated experimental protocols for their differentiation and analysis. This document is intended for researchers, chemists, and drug development professionals who navigate the complexities of chiral molecules, emphasizing the scientific rationale behind stereospecific analysis and development.
The Imperative of Chirality in Pharmaceutical Sciences
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of molecular recognition in biological systems.[1][2] The two mirror-image forms, known as enantiomers, possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents).[2] However, the vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality in the body leads to stereospecific interactions, meaning that enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[3][4]
One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or, in the most critical cases, contribute to undesirable or toxic effects (the distomer).[5] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of understanding stereoisomerism.[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear policies encouraging the development of single-enantiomer drugs and requiring thorough characterization of stereoisomers.[7][8][9]
This guide uses 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid as a model compound to explore these principles. We will compare the pure (S)-enantiomer with its racemic mixture—a 1:1 mixture of the (S) and (R) enantiomers.
Diagram 1: The Concept of Enantiomers
Caption: (S) and (R) enantiomers are non-superimposable mirror images.
Comparative Physicochemical Properties
While enantiomers are identical in many respects, key differences emerge when they interact with a chiral environment or plane-polarized light. A racemic mixture can also exhibit unique solid-state properties compared to its constituent enantiomers.
Optical Activity: The Defining Characteristic
The most fundamental difference between a pure enantiomer and a racemate is their interaction with plane-polarized light.
-
The (S)-Enantiomer: As a chiral molecule, it will rotate the plane of polarized light and is thus "optically active." The direction (clockwise, +, or dextrorotatory; counter-clockwise, -, or levorotatory) and magnitude of this rotation are specific properties.
-
The Racemic Mixture: Containing equal amounts of the (S) and (R) enantiomers, the rotation caused by one enantiomer is perfectly cancelled by the equal and opposite rotation of the other. Therefore, a racemic mixture is always optically inactive.[2]
Thermal Properties: A Window into the Solid State
The melting point of a racemic mixture can be different from that of the pure enantiomers. This behavior depends on how the enantiomers pack in the crystal lattice.
-
Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of (S) and (R) molecules in the unit cell. Its melting point is a distinct physical constant that can be higher, lower, or the same as the pure enantiomer.
-
Conglomerate: A mechanical mixture of separate crystals of the (S)-enantiomer and the (R)-enantiomer. A conglomerate typically has a lower melting point than the pure enantiomer, exhibiting eutectic behavior.[10]
Differential Scanning Calorimetry (DSC) is the primary technique used to investigate these thermal properties, revealing distinct melting endotherms and enthalpies of fusion.[11][12]
Spectroscopic Analysis
Standard spectroscopic techniques in an achiral environment will not differentiate between enantiomers.
-
NMR and IR Spectroscopy: The connectivity and bonding are identical, so the spectra of the (S)-enantiomer and the racemic mixture are indistinguishable.
-
Mass Spectrometry: Enantiomers have the same mass, leading to identical mass spectra.
-
Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light.[13][14] A pure enantiomer will produce a characteristic spectrum, while the racemic mixture will yield no signal.
Table 1: Comparative Physicochemical Properties
| Property | (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid | Racemic Mixture | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₈H₁₃BrO₄ | C₈H₁₃BrO₄ | Identical atomic composition. |
| Molecular Weight | 269.09 g/mol | 269.09 g/mol | Identical atomic composition. |
| Optical Rotation [α] | Non-zero (e.g., [α]D = +X° or -X°) | 0° | The equal and opposite rotations of the two enantiomers cancel each other out.[2] |
| Melting Point | Tmp | T'mp (can be >, <, or = Tmp) | Depends on crystal packing (racemic compound vs. conglomerate).[10] |
| Solubility (achiral solvent) | Identical | Identical | Enantiomers have identical interactions with achiral solvent molecules. |
| Solubility (chiral solvent) | Different | Different | Diastereomeric solvated complexes are formed with different energies and solubilities. |
| NMR/IR Spectra (achiral) | Identical Spectra | Identical Spectra | Identical chemical structure and bonding. |
| Circular Dichroism | Non-zero signal | Zero signal | Only chiral molecules exhibit differential absorption of circularly polarized light.[13] |
The Pharmacological Divide: Activity and Safety
The true divergence between an enantiomer and a racemate becomes evident within a biological system. The interactions are governed by the Easson-Stedman hypothesis , which posits that a more potent stereoisomer must engage with its biological target via at least three points of interaction. Due to their different 3D arrangements, only one enantiomer may achieve the optimal fit.
-
Pharmacodynamics (PD): The (S)-enantiomer of our model compound, when interacting with a target enzyme or receptor, will form a diastereomeric complex. The corresponding complex with the (R)-enantiomer will have a different geometry and binding energy. This can lead to significant differences in potency and effect.[15] For example, the S(-) isomer of carvedilol is a potent beta-blocker, while both isomers possess alpha-blocking activity.[15]
-
Pharmacokinetics (PK): All four major pharmacokinetic processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—can be stereoselective.[1]
-
Absorption: One isomer may be preferentially transported across the gut wall.
-
Distribution: Enantiomers can exhibit different binding affinities for plasma proteins like albumin, affecting the concentration of free, active drug.[3]
-
Metabolism: Enzymes, particularly the Cytochrome P450 family, often metabolize enantiomers at different rates, leading to different half-lives and exposure levels.
-
Excretion: Renal clearance can also be a stereoselective process.
-
Developing a racemic mixture without understanding the individual profiles of each enantiomer introduces a 50% isomeric impurity. This "distomer" may be an inert passenger, but it could also contribute to side effects, place an unnecessary metabolic burden on the patient, or even antagonize the therapeutic action of the eutomer.[3]
Diagram 2: Chiral Drug Development Workflow
Caption: Decision workflow for developing a chiral drug candidate.
Analytical & Preparative Methodologies
Accurate characterization and separation of enantiomers are paramount. This section details the core experimental protocols required.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is the most widely used technique for separating enantiomers.[5] It utilizes a chiral stationary phase (CSP) that interacts transiently and differently with each enantiomer, leading to different retention times.
Principle: The separation is based on the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[16] These complexes have different association/dissociation constants, causing one enantiomer to travel through the column more slowly than the other.
Diagram 3: Principle of Chiral HPLC Separation
Caption: Differential interaction with the CSP leads to separation.
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis
Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid.
1. Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often a good starting point for carboxylic acids.[16]
-
Mobile Phase: A mixture of hexane/isopropanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) is typical for normal-phase chiral separations.
-
Reference Standards: Certified pure (S)-enantiomer and racemic mixture.
-
Sample: Dissolved in the mobile phase at ~1 mg/mL.
2. Method Parameters (Example):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
3. Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Reference Injections:
-
Inject the (S)-enantiomer standard to determine its retention time (t₁).
-
Inject the racemic mixture. Two peaks of approximately equal area should be observed. Confirm the retention time of the first peak is t₁ and identify the retention time of the (R)-enantiomer (t₂). Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is desired for baseline separation.
-
-
Sample Injection: Inject the sample to be analyzed.
-
Data Analysis:
-
Integrate the peak areas for the (S)-enantiomer (Area₁) and the (R)-enantiomer (Area₂).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
4. Causality & Self-Validation:
-
Why an acidic modifier? TFA helps to suppress the ionization of the carboxylic acid group, preventing peak tailing and improving peak shape.
-
Why inject standards first? This is a critical self-validating step. It confirms peak identity and ensures the system is capable of separating the enantiomers before analyzing the unknown sample.[8]
Polarimetry: Quantifying Optical Rotation
Protocol 2: Optical Rotation Measurement
Objective: To measure the specific rotation of the (S)-enantiomer.
1. Instrumentation & Materials:
-
Polarimeter with a sodium lamp (D-line, 589 nm).
-
Polarimeter cell (path length, l, typically 1 dm).
-
High-purity solvent (e.g., Ethanol).
-
Analytical balance.
2. Procedure:
-
Prepare Sample: Accurately weigh a known mass of the (S)-enantiomer and dissolve it in a precise volume of solvent to get a known concentration (c, in g/mL).
-
Calibrate: Fill the polarimeter cell with the pure solvent and zero the instrument. This is the blank reading.
-
Measure: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (αobs).
-
Calculate Specific Rotation [α]: [α]ᵀλ = α_obs / (c * l) Where T is the temperature and λ is the wavelength of light.
3. Causality & Self-Validation:
-
Why control temperature and concentration? Specific rotation is dependent on these parameters.[17] Reporting them is essential for reproducibility. The blank measurement corrects for any rotation caused by the solvent or the cell itself.
Differential Scanning Calorimetry (DSC): Thermal Fingerprinting
Protocol 3: Comparative Thermal Analysis
Objective: To compare the melting behavior of the (S)-enantiomer and the racemic mixture.
1. Instrumentation & Materials:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans and lids.
-
Samples: (S)-enantiomer and racemic mixture (2-5 mg each).
2. Procedure:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh the sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Thermal Program:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
-
-
Data Analysis:
-
Analyze the resulting thermogram.
-
For the (S)-enantiomer, identify the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).
-
For the racemic mixture, analyze the thermogram for single or multiple thermal events (e.g., a eutectic melt followed by the melt of the excess enantiomer) and compare the temperatures and enthalpies to the pure enantiomer.[11]
-
3. Causality & Self-Validation:
-
Why a hermetic pan? It prevents mass loss due to sublimation or evaporation, which would invalidate the enthalpy measurement.
-
Why calibrate with indium? Using a standard with a known, sharp melting point and enthalpy ensures the instrument is providing accurate and reliable data.[12]
Conclusion
The distinction between (S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid and its racemic mixture is far from academic. While chemically similar in an achiral world, they are distinct entities from a biological and regulatory perspective. The pure enantiomer possesses unique chiroptical and thermal properties and, most importantly, is expected to have a specific pharmacological and toxicological profile. The racemic mixture, conversely, is optically inert and represents a combination of two distinct pharmacological agents.
For drug development professionals, the message is unequivocal: a thorough, stereospecific investigation is not optional but a fundamental requirement for developing safe and effective medicines. The methodologies outlined in this guide—chiral HPLC, polarimetry, and DSC—form the essential toolkit for dissecting the stereochemical composition and properties of any chiral drug candidate, paving the way for rational drug design and informed clinical development.
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Methodological & Application
Application Notes and Protocols: Synthesis of Aspartic Acid Derivatives Using 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
Introduction
Aspartic acid and its derivatives are fundamental building blocks in the fields of medicinal chemistry, peptide synthesis, and drug development. Their presence in a molecule can significantly influence its biological activity, solubility, and pharmacokinetic properties. The strategic introduction of the aspartic acid moiety often requires the use of protected intermediates to ensure regioselectivity and avoid unwanted side reactions. One such key intermediate is 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, a versatile reagent that allows for the controlled formation of carbon-nitrogen and carbon-carbon bonds at the α-position of the aspartic acid backbone.
This guide provides an in-depth exploration of the synthesis of aspartic acid derivatives using this bromo-tert-butyl ester precursor. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and discuss the critical aspects of reaction optimization, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Strategic Advantage of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
The utility of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid lies in its dual functionality. The bromine atom at the α-position serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl ester protects the β-carboxylic acid. This protection is crucial as it prevents the carboxyl group from interfering with the desired substitution reaction and can be selectively removed under acidic conditions without affecting other sensitive functional groups.[1][2] The tert-butyl group also enhances the solubility of the molecule in organic solvents, facilitating homogenous reaction conditions.[3]
Core Synthetic Transformation: Nucleophilic Substitution
The primary reaction employing 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is nucleophilic substitution, typically following an SN2 mechanism.[4][5] In this reaction, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new bond.
Mechanistic Insights
The SN2 reaction is a single-step process where bond formation and bond-breaking occur simultaneously.[4] The rate of this reaction is dependent on the concentration of both the substrate (2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid) and the nucleophile. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[6]
Caption: SN2 mechanism for the synthesis of aspartic acid derivatives.
Common Nucleophiles and Their Applications
A wide array of nucleophiles can be employed to generate diverse aspartic acid derivatives with applications in various research areas.
| Nucleophile Type | Example | Resulting Derivative | Application Area |
| Amines | Primary & Secondary Amines | N-substituted Aspartic Acid Derivatives | Peptide mimetics, enzyme inhibitors |
| Azides | Sodium Azide | Azido-aspartic Acid Derivatives | Click chemistry, bioconjugation |
| Thiolates | Sodium Thiophenoxide | S-Aryl-cysteine Derivatives | Enzyme mechanism probes |
| Carbanions | Malonic Ester Enolates | Substituted Glutamic Acid Analogs | Neurotransmitter research |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and desired product.
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine
This protocol describes the synthesis of an N-substituted aspartic acid derivative via the reaction of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid with a primary amine.
Materials:
-
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
-
Primary amine (e.g., Benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).
-
Add a solution of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid (1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aspartic acid derivative.
Caption: Workflow for N-alkylation of a primary amine.
Protocol 2: Deprotection of the Tert-Butyl Ester
The tert-butyl protecting group is typically removed under acidic conditions to yield the free carboxylic acid.
Materials:
-
Tert-butyl protected aspartic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl protected aspartic acid derivative in a 1:1 mixture of TFA and DCM.[7]
-
Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by recrystallization or chromatography.[8][9]
Note on Deprotection: For substrates sensitive to strong acid, milder deprotection methods can be employed, such as using ferric chloride (FeCl₃) in dichloromethane.[1]
Stereochemical Considerations
When synthesizing chiral aspartic acid derivatives, controlling the stereochemistry at the α-carbon is paramount. If the starting 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is racemic, the product will also be a racemic mixture. For stereoselective synthesis, one can either start with an enantiomerically pure bromo-acid or employ a chiral auxiliary.[10][11] The SN2 reaction proceeds with inversion of configuration at the stereocenter. Therefore, if starting with the (S)-enantiomer of the bromo-acid, the resulting product will have the (R)-configuration, and vice-versa.
Purification and Characterization
Purification of aspartic acid derivatives can be achieved through various chromatographic techniques, including flash column chromatography and preparative HPLC.[12][13] The choice of method depends on the polarity and stability of the compound.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the synthesized derivative.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Poor nucleophilicity of the amine | Use a stronger, non-nucleophilic base (e.g., DBU).[14] | |
| Steric hindrance | Use a less hindered amine or a higher reaction temperature. | |
| Formation of Side Products | Elimination reaction (E2) | Use a less sterically hindered base and lower reaction temperature. |
| Di-alkylation of primary amine | Use an excess of the primary amine. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider reverse-phase HPLC. |
Conclusion
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a highly valuable and versatile reagent for the synthesis of a wide range of aspartic acid derivatives. Its strategic use allows for the efficient and controlled introduction of various functionalities at the α-position. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize novel aspartic acid derivatives for applications in drug discovery and chemical biology.
References
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Jana, S., & Ghorai, P. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6856–6863. [Link]
-
LookChem. (n.d.). L-Aspartic acid 4-tert-butyl ester. Retrieved from [Link]
- Uchiyama, T., & Kato, T. (1990). Method for purifying aspartic acid. U.S. Patent No. 4,922,011. Washington, DC: U.S.
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Neumann, H., et al. (2021). A Cyanopyridiniumylide-Based Protecting Group for Aspartic Acid that Prevents Aspartimide Formation. ChemRxiv. [Link]
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Li, Y., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Molecules, 29(19), 4589. [Link]
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Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]
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Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]
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Tran, V. H., Nguyen, A. T., & Kim, H. K. (2023). Chemoenzymatic synthesis and pharmacological characterization of functionalized aspartate analogues as novel excitatory amino acid transporter inhibitors. Journal of Organic Chemistry, 88(19), 13291-13302. [Link]
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da Silva, A. C., et al. (2015). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Tetrahedron Letters, 56(51), 7083-7085. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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Zhang, Y., et al. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]
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Wang, Y., et al. (2023). Specific Extraction of Aspartic Acid and Tyrosine with Aqueous Two-phase Systems Formed by Hydrophilic Organic Solvent and Monomeric Sugars. Journal of Chemical Technology & Biotechnology, 98(11), 2821-2829. [Link]
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Bar-Ziv, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35051-35055. [Link]
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Application Notes and Protocols for the Synthesis of Heterocycles from 2-Bromo-4-tert-butyl Succinate Intermediates
Introduction: The Versatility of Succinate Scaffolds in Heterocyclic Chemistry
Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of a vast array of pharmaceuticals. Among the myriad of synthetic precursors, functionalized succinates offer a versatile four-carbon framework amenable to a variety of cyclization strategies. This guide focuses on the utility of a specific, strategically designed intermediate: the mono-tert-butyl ester of 2-bromosuccinic acid. The presence of the bromine atom at the α-position provides a reactive handle for nucleophilic substitution, while the sterically bulky tert-butyl ester group can direct reactivity and is readily removed under acidic conditions, offering an orthogonal deprotection strategy. This combination of features makes 2-bromo-4-tert-butyl succinate a powerful intermediate for the divergent synthesis of several important classes of heterocycles, including γ-butyrolactones, pyrrolidinones, and pyridazinones.
This document provides a comprehensive overview of the preparation of this key intermediate and detailed protocols for its conversion into various heterocyclic systems. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the rationale to adapt and optimize these procedures for their specific synthetic targets.
PART 1: Preparation of the Key Intermediate: 2-Bromo-4-tert-butyl Succinate
The synthesis of the target intermediate is a two-step process, beginning with the selective mono-esterification of succinic anhydride, followed by α-bromination.
Synthesis of Mono-tert-butyl Succinate
The selective mono-esterification of a symmetric anhydride like succinic anhydride can be achieved by reacting it with one equivalent of an alcohol. The use of tert-butanol, in this case, provides the desired mono-tert-butyl succinate. This reaction is typically catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Protocol 1: Synthesis of Mono-tert-butyl Succinate [1]
-
To a solution of succinic anhydride (1.0 eq) in toluene, add tert-butanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reflux the reaction mixture for 24-48 hours, monitoring the disappearance of the succinic anhydride by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tert-butyl succinate.
-
Purify the product by recrystallization or column chromatography.
α-Bromination of Mono-tert-butyl Succinate
The α-position of the carboxylic acid in mono-tert-butyl succinate can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.[2][3][4][5] The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the carbon alpha to the carbonyl group, followed by reaction with NBS to propagate the chain.
Reaction Scheme:
Protocol 2: Synthesis of 2-Bromo-4-tert-butyl Succinate
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100W lamp), dissolve mono-tert-butyl succinate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and irradiate with the light source.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-bromo-4-tert-butyl succinate can be purified by column chromatography.
PART 2: Synthesis of Heterocycles
The 2-bromo-4-tert-butyl succinate intermediate is a versatile precursor for various heterocyclic systems. The following sections detail the synthesis of γ-butyrolactones, pyrrolidinones, and pyridazinones.
Synthesis of γ-Butyrolactones via Intramolecular Cyclization
The synthesis of γ-butyrolactones from 2-bromo-4-tert-butyl succinate can be achieved in a two-step sequence. First, the carboxylic acid is reduced to the corresponding primary alcohol. This is followed by a base-mediated intramolecular cyclization, where the alkoxide attacks the carbon bearing the bromine atom in an SN2 fashion to form the lactone ring.
Workflow Diagram:
Caption: Workflow for the synthesis of γ-butyrolactones.
Protocol 3: Two-Step Synthesis of γ-Butyrolactones
Step A: Reduction of the Carboxylic Acid
-
Dissolve 2-bromo-4-tert-butyl succinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl 3-bromo-4-hydroxybutanoate, which can be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Dissolve the crude alcohol from the previous step in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting γ-butyrolactone derivative by column chromatography.
Mechanistic Insight: The cyclization proceeds via an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This SN2 reaction results in the formation of the five-membered lactone ring.[6][7][8][9]
Synthesis of Pyrrolidin-2-ones via Reaction with Primary Amines
Pyrrolidin-2-ones (also known as γ-lactams) can be synthesized in a one-pot reaction from 2-bromo-4-tert-butyl succinate and a primary amine. The reaction likely proceeds through an initial SN2 reaction of the amine at the α-bromo position, followed by an intramolecular amidation to form the five-membered ring.
Reaction Mechanism Diagram:
Caption: Proposed mechanism for pyrrolidin-2-one synthesis.
Protocol 4: Synthesis of N-Substituted Pyrrolidin-2-ones [10][11][12]
-
In a sealed tube, dissolve 2-bromo-4-tert-butyl succinate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the primary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-substituted pyrrolidin-2-one derivative by column chromatography.
Table 1: Representative Examples of Pyrrolidin-2-one Synthesis
| Entry | Primary Amine (R-NH2) | Product | Typical Yield (%) |
| 1 | Benzylamine | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid tert-butyl ester | 75-85 |
| 2 | Aniline | 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid tert-butyl ester | 60-70 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid tert-butyl ester | 70-80 |
Synthesis of Pyridazinones via Condensation with Hydrazines
The synthesis of pyridazinones from 2-bromo-4-tert-butyl succinate requires a multi-step approach. A plausible route involves the conversion of the succinate derivative into a 1,4-dicarbonyl compound, which can then undergo condensation with hydrazine or its derivatives. An alternative, more direct approach could involve the reaction with a hydrazine followed by an oxidation step. Here, we propose a route via an intermediate γ-ketoester.
Workflow Diagram:
Caption: A potential pathway for pyridazinone synthesis.
Protocol 5: Synthesis of Pyridazinones via a γ-Ketoester Intermediate [13][14]
Step A: Synthesis of the γ-Ketoester
-
This step requires the conversion of the carboxylic acid functionality of the 2-bromo-4-tert-butyl succinate into a ketone. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an organocuprate or through a Weinreb amide intermediate. A detailed protocol for this transformation is beyond the scope of this note but can be found in standard organic synthesis literature.
Step B: Condensation with Hydrazine
-
Dissolve the γ-ketoester (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the formation of the pyridazinone by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Rationale: The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to the formation of the six-membered pyridazinone ring after the elimination of water and tert-butanol.
Conclusion and Future Perspectives
The 2-bromo-4-tert-butyl succinate intermediate serves as a versatile and valuable building block for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to access γ-butyrolactones, pyrrolidinones, and pyridazinones. The strategic placement of the bromo group and the tert-butyl ester allows for a variety of subsequent chemical manipulations, opening up avenues for the creation of diverse chemical libraries for drug discovery and development. Further exploration of the reactivity of this intermediate, for instance, in transition-metal-catalyzed cross-coupling reactions or in the synthesis of other heterocyclic systems, promises to be a fruitful area of research.
References
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Beilstein Journal of Organic Chemistry, 2017, vol. 13, p. 2428 - 2441. [Link]
-
Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 66(18), 6207–6208. [Link]
-
Norris, P. (n.d.). Nucleophilic Substitution. Youngstown State University. [Link]
-
Wikipedia contributors. (2024, January 29). Nucleophilic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Supporting Information for [Reference to a specific article, URL not provided in search results].
-
Wikipedia contributors. (2023, December 16). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
-
Morsch, L. (2019, September 20). 7.9: Two Mechanisms for Nucleophilic Substitution. In Chemistry LibreTexts. [Link]
-
Organic Syntheses. (n.d.). tert-butyl bromoacetate. [Link]
- Google Patents. (n.d.). CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid.
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]
-
Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. [Link]
-
Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. [Link]
-
Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. [Link]
-
Tyler DeWitt. (2014, February 9). Allylic Bromination Using NBS [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). [Reference to a specific procedure, URL not fully descriptive]. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Reactions of Some New Pyridazinones. [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
- Google Patents. (n.d.).
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PubMed. (2010, March 19). Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones. [Link]
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Organic Syntheses. (n.d.). γ-CROTONOLACTONE. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. [Link]
-
PrepChem.com. (n.d.). Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). [Link]
-
[PDF] N-Bromosuccinimide. (2019, July 6). [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
Purdue University Graduate School - Figshare. (2025, July 17). The Synthesis of Gamma-butyrolactones and Butenolide Signaling Molecules from Streptomyces Species. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [Link]
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PubMed Central. (n.d.). Direct Deamination of Primary Amines via Isodiazene Intermediates. [Link]
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Application Note: Chemoselective Deprotection of tert-Butyl Esters in 2-Bromo Succinate Derivatives
Strategic Overview
The selective deprotection of tert-butyl esters in multifunctional scaffolds is a cornerstone of modern peptidomimetic synthesis. However, 2-bromo succinate derivatives present a unique "double-hazard" profile that causes standard protocols to fail:
-
Chemoselectivity: The need to cleave the acid-labile t-butyl ester without hydrolyzing the co-existing methyl or ethyl ester.
-
Structural Integrity: The
-bromo substituent significantly increases the acidity of the -protons. Standard basic workups or harsh thermal conditions frequently trigger HBr elimination , collapsing the succinate scaffold into a fumarate (alkene) derivative.
This guide provides two field-proven protocols designed to navigate these risks, prioritizing the preservation of the carbon skeleton and chiral integrity.
Mechanistic Principles
Understanding the failure modes is critical to success. The deprotection follows an
The Selectivity Window
The reaction is driven by the extrusion of isobutylene gas. The presence of the electron-withdrawing bromine atom at the
Pathway & Risk Visualization
Figure 1: Mechanistic pathway showing the desired fragmentation vs. the elimination risk (red dashed line) induced by base or heat.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 0°C to 23°C | Heat promotes both HBr elimination and hydrolysis of the methyl/ethyl ester. Never reflux. |
| Scavengers | Triethylsilane (TES) | The generated t-butyl cation is an electrophile. Without a scavenger, it may re-alkylate the product or polymerize. TES acts as a hydride source to quench it irreversibly. |
| Solvent | DCM (Anhydrous) | Dichloromethane is non-nucleophilic and solubilizes the substrate well. Avoid alcohols (transesterification risk). |
| Workup pH | < 4.0 | CRITICAL: The |
Validated Protocols
Method A: The Standard (TFA/DCM with Scavenger)
Best for: Robust substrates where speed is required and no other acid-sensitive groups (like N-Boc) are present.
Reagents:
-
Trifluoroacetic acid (TFA) [CAS: 76-05-1]
-
Triethylsilane (TES) [CAS: 617-86-7] (Optional but recommended)
Protocol:
-
Preparation: Dissolve 1.0 mmol of the 2-bromo succinate derivative in 5 mL of DCM (0.2 M concentration).
-
Scavenger Addition: Add 2.0 eq of Triethylsilane.
-
Acidification: Cool the solution to 0°C. Dropwise, add 5 mL of TFA (1:1 v/v ratio with DCM).
-
Note: The high dilution helps prevent intermolecular side reactions.
-
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours. Monitor by TLC (stain with Bromocresol Green for free acid detection).
-
Workup (The "Zero-Base" Method):
-
Do not wash with saturated NaHCO₃.
-
Concentrate the reaction mixture in vacuo at < 30°C.
-
Co-evaporate with toluene (3x) to remove residual TFA azeotropically.
-
Result: The product is obtained as a free acid, often quantitively.
-
Method B: The Lewis Acid Approach (ZnBr₂/DCM)
Best for: Highly sensitive substrates or when preserving N-Boc groups is required.
Reagents:
Protocol:
-
Preparation: Suspend ZnBr₂ (5.0 eq) in DCM (0.1 M relative to substrate).
-
Activation: Stir vigorously for 15 minutes to ensure a fine suspension.
-
Addition: Add the substrate solution.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup:
-
Add water to quench.
-
Separate the organic layer.
-
Wash with 1M HCl (to remove Zinc salts) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Quality Control
Decision Matrix for Protocol Selection
Figure 2: Workflow for selecting the appropriate deprotection strategy.
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Olefin signals in NMR (6.8 ppm) | Elimination of HBr occurred. | Workup was too basic or reaction was heated. Use Method A with toluene co-evaporation (no aqueous wash). |
| Loss of Methyl Ester | Hydrolysis occurred.[4] | Water was present in the reaction media.[6][11][12][13] Use anhydrous DCM. |
| New t-Butyl signal | Alkylation of product. | Cation was not scavenged. Add Triethylsilane (TES) or Anisole. |
| Racemization | Enolization via acid. | Keep temperature at 0°C. Reduce reaction time. |
QC Checklist (NMR)
-
Disappearance: Singlet at
1.4–1.5 ppm (9H, t-Bu). -
Retention: Singlet at
3.6–3.7 ppm (3H, OMe) or Triplet/Quartet for OEt. -
Integrity: Doublet of doublets at
4.5–5.0 ppm (1H, CH-Br). Note: If this signal shifts significantly downfield or becomes a singlet, suspect elimination.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard protocols for ester deprotection. Wiley.[10]
-
Selective removal of the tert-butoxycarbonyl group. Wu, Y. Q., et al. (2000). Tetrahedron Letters, 41(16), 2847-2849. (Demonstrates ZnBr2 selectivity).[4][14]
-
Chemoselective hydrolysis of tert-butyl esters. Kaul, R., et al. (2004). The Journal of Organic Chemistry, 69(18), 6131-6133.
-
Acid-Catalyzed Deprotection Mechanisms. BenchChem Technical Guides. (2025). General mechanisms for t-butyl cleavage.
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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing a Novel 2-Bromo-4-tert-butyl Succinate Linker
Introduction: Advancing Peptide Synthesis through Novel Linker Strategies
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, remains the cornerstone of peptide and protein chemistry.[1][2] Its efficiency lies in the stepwise assembly of amino acids on a solid support, simplifying purification and enabling automation.[1][2] The choice of a linker, the molecular bridge connecting the nascent peptide to the insoluble resin, is a critical determinant of the success and versatility of SPPS.[3] Linkers dictate the C-terminal functionality of the peptide and the conditions for its final cleavage from the solid support.[3]
While standard linkers like Wang and Rink Amide are widely used for generating C-terminal carboxylic acids and amides respectively, the demand for more sophisticated peptide modifications necessitates the development of novel linker strategies.[4][5] This application note introduces a theoretical framework and detailed protocols for the use of a novel linker, 2-bromo-4-tert-butyl succinate , in Fmoc-based SPPS. This linker is proposed to function as a "safety-catch" linker, offering orthogonal cleavage capabilities that expand the repertoire of peptide modifications possible on the solid phase.[6][7]
The "safety-catch" principle involves a linker that is stable to the standard conditions of peptide synthesis but can be "activated" by a specific chemical transformation to become labile for cleavage.[6][7][8] In this proposed system, the 2-bromo-4-tert-butyl succinate linker is designed to be stable during the iterative Fmoc deprotection (base treatment) and amino acid coupling steps. The bromine atom at the α-position to one of the ester carbonyls provides a handle for a late-stage intramolecular cyclization-cleavage, while the tert-butyl ester offers an orthogonal cleavage strategy using strong acid. This dual-functionality opens avenues for the synthesis of diverse peptide derivatives.
Scientific Rationale and Proposed Mechanism
The 2-bromo-4-tert-butyl succinate linker offers a unique combination of functionalities. The proposed workflow is grounded in established principles of organic chemistry and SPPS.
Part 1: Resin Functionalization and First Amino Acid Attachment
Standard aminomethylated polystyrene resin is first functionalized with succinic anhydride to generate a carboxylic acid handle. The 2-bromo-4-tert-butyl succinate linker is then coupled to this functionalized resin. The first Fmoc-protected amino acid is subsequently attached to the linker.
Part 2: Peptide Elongation
With the first amino acid loaded, the peptide chain is elongated using standard Fmoc/tBu SPPS protocols. The linker is designed to be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the neutral to slightly basic conditions of amino acid coupling.
Part 3: Orthogonal Cleavage Strategies
The novelty of this linker lies in its two distinct cleavage pathways, allowing for either C-terminal modification or complete peptide release.
Strategy A: Intramolecular Cyclization-Cleavage for C-Terminal Modification
-
Activation: After peptide elongation, the N-terminal Fmoc group is removed.
-
Intramolecular Cyclization: The deprotected N-terminal amine attacks the carbon bearing the bromine atom, leading to the formation of a cyclic diketopiperazine-like structure and cleavage of the peptide from the resin with a C-terminal ester. This ester can then be further modified.
Strategy B: Acidolytic Cleavage for Full Peptide Deprotection
For the synthesis of a standard peptide with a C-terminal carboxylic acid, the peptide is cleaved from the resin using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA). This simultaneously cleaves the tert-butyl ester of the linker and all acid-labile side-chain protecting groups.
Experimental Protocols
Materials and Reagents
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB)
-
Succinic anhydride
-
2-Bromo-4-tert-butyl succinate
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anhydrous diethyl ether
Protocol 1: Preparation of Succinylated Resin
-
Swell 1 g of aminomethyl polystyrene resin in 10 mL of DCM in a peptide synthesis vessel for 30 minutes.
-
Drain the DCM.
-
Dissolve 5 equivalents of succinic anhydride and 5 equivalents of DIPEA in 10 mL of DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Attachment of the 2-Bromo-4-tert-butyl Succinate Linker
-
Swell the succinylated resin in 10 mL of DMF for 30 minutes.
-
In a separate flask, dissolve 3 equivalents of 2-bromo-4-tert-butyl succinate, 3 equivalents of DIC, and 3 equivalents of HOBt in 10 mL of DMF.
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Loading of the First Fmoc-Amino Acid
-
Swell the linker-functionalized resin in 10 mL of DMF for 30 minutes.
-
In a separate flask, dissolve 4 equivalents of the first Fmoc-amino acid and 4 equivalents of a hindered, non-nucleophilic base (e.g., 2,4,6-collidine or DBU) in 10 mL of DMF.[9][10][11]
-
Add the solution to the resin and shake at room temperature for 12-24 hours. The use of a hindered base is crucial to promote deprotonation of the carboxylic acid without promoting unwanted side reactions with the bromo-linker.[9][10][11]
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To cap any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum and determine the loading capacity via Fmoc quantification.
Protocol 4: Standard Fmoc-SPPS Elongation Cycle
For each amino acid coupling, perform the following steps:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate 4 equivalents of the Fmoc-amino acid with 3.95 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.
Protocol 5: Peptide Cleavage
Strategy A: Intramolecular Cyclization-Cleavage (for C-terminal modification)
-
After the final coupling step, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Suspend the resin in a solution of a hindered base (e.g., DBU) in DMF and heat at 50°C for 12-24 hours to promote intramolecular cyclization and cleavage.
-
Filter the resin and collect the filtrate containing the cleaved peptide with a modified C-terminus.
Strategy B: Standard Acidolytic Cleavage
-
Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). For peptides containing cysteine, a cocktail such as 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIS is recommended.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Data Presentation and Visualization
Table 1: Reagent Quantities for SPPS Protocols
| Step | Reagent | Equivalents (relative to resin capacity) |
| Resin Succinylation | Succinic Anhydride | 5 |
| DIPEA | 5 | |
| Linker Attachment | 2-Bromo-4-tert-butyl succinate | 3 |
| DIC | 3 | |
| HOBt | 3 | |
| First Amino Acid Loading | Fmoc-Amino Acid | 4 |
| Hindered Base (e.g., DBU) | 4 | |
| Amino Acid Coupling | Fmoc-Amino Acid | 4 |
| HCTU | 3.95 | |
| DIPEA | 8 |
Diagrams
Caption: Overall workflow for SPPS using the 2-bromo-4-tert-butyl succinate linker.
Caption: Proposed orthogonal cleavage mechanisms for the novel linker.
Trustworthiness and Self-Validation
The protocols outlined in this application note are designed to be self-validating through in-process controls.
-
Fmoc Quantification: The loading of the first amino acid should be quantified by UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct released during Fmoc deprotection. This provides a baseline for calculating reagent excesses in subsequent steps.
-
Kaiser Test: The qualitative ninhydrin (Kaiser) test should be performed after each coupling step to ensure complete reaction. A positive test (blue beads) indicates free primary amines and necessitates a recoupling step.
-
Mass Spectrometry: After cleavage, the crude peptide should be analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the correct molecular weight of the target peptide. This provides definitive validation of the synthesis and cleavage strategy.
Conclusion
The proposed 2-bromo-4-tert-butyl succinate linker represents a versatile tool for advanced solid-phase peptide synthesis. Its "safety-catch" nature and orthogonal cleavage possibilities offer researchers greater flexibility in the design and synthesis of complex and modified peptides. The detailed protocols provided herein, grounded in established SPPS principles, offer a roadmap for the implementation of this novel linker strategy. While this application note presents a theoretical framework, the proposed chemistry is sound and warrants experimental validation to further expand the capabilities of modern peptide synthesis.
References
-
Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Fiveable. (2025, September 15). Orthogonal Protection Definition. [Link]
-
Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(21), 11477-11482. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1419. [Link]
-
Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
-
Fiveable. (2025, September 15). Alpha-Brominated Ester Definition. [Link]
-
Albericio, F., et al. (2025, October 12). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Biochain. (2023, November 6). Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis. [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Fields, G. B. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]
-
Barton, D. H. R., Elliott, J. D., & Gero, S. D. (1981). The Synthesis and Properties of a Series of Strong but Hindered Organic Bases. Journal of the Chemical Society, Chemical Communications, (21), 1136. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Chemistry LibreTexts. (2019, June 5). 8.1: General Features of Elimination. [Link]
-
Katritzky, A. R., et al. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. [Link]
-
Senn Chemicals. (n.d.). Solid Phase Peptide Synthesis (SPPS). [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. [Link]
-
Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Fischer, A., & John, D. (2009, August 26). 2-Bromomaleic acid. National Center for Biotechnology Information. [Link]
-
Reddit. (2025, April 24). Unhindered and hindered. [Link]
-
Wack, H., et al. (2025, August 5). Reactivity of F-alkylated alpha-bromo acids and esters: Synthesis of ethanoic and 3-fluoroprop-2-enoic F-alkylated acids. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
Bofill, J. M., et al. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
-
Li, Y., et al. (2025, February 23). Optimizing Solid-Phase Protein Synthesis Using CPG-2000 and a Nickel-Cleavable SNAC-tag Linker. ACS Publications. [Link]
-
Li, J., et al. (2011). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 16(8), 6443–6451. [Link]
-
Kang, S. S. (2003). A photolabile backbone amide linker for the solid-phase synthesis of c. University of California, Irvine. [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
-
ResearchGate. (2016, November 26). Peptide synthesis: what could happens with succinic anhydride?. [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. [Link]
Sources
- 1. sennchem.com [sennchem.com]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. biotage.com [biotage.com]
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- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis [biochain.in]
- 9. The synthesis and properties of a series of strong but hindered organic bases - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. Traditional Strong and Hindered Bases [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
Welcome to the technical support guide for 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous media. The guidance herein is grounded in fundamental chemical principles and validated experimental practices.
Understanding the Molecule: Key Physicochemical Properties
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a bifunctional molecule featuring a carboxylic acid and a tert-butyl ester. Its solubility is governed by the interplay between the polar carboxylic acid group and the nonpolar tert-butyl and brominated alkyl backbone.
| Property | Value/Information | Implication for Aqueous Solubility |
| Molecular Formula | C₈H₁₃BrO₄[1] | The carbon backbone contributes to hydrophobicity. |
| Functional Groups | Carboxylic Acid, Tert-butyl Ester, Alkyl Bromide | The carboxylic acid can be deprotonated to a soluble carboxylate salt. The ester and alkyl portions are hydrophobic. |
| Predicted pKa | ~2.95 (Estimated based on 2-bromobutanoic acid)[2][3] | The carboxylic acid is relatively strong and will be deprotonated at pH values significantly above 2.95, increasing solubility. |
| Predicted XlogP | 1.4[1] | Indicates a degree of lipophilicity, suggesting limited intrinsic water solubility. |
| Stability | The tert-butyl ester is labile to strong acidic conditions.[4][5] | Low pH solutions used to aid dissolution may cause hydrolysis of the ester group. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid not dissolving in water?
Answer:
The limited aqueous solubility of this compound stems from the hydrophobic nature of the tert-butyl group and the carbon chain. While the carboxylic acid group can form hydrogen bonds with water, the overall molecule possesses significant nonpolar character, making it sparingly soluble in its protonated (acidic) form.[6] Carboxylic acids with more than four carbon atoms tend to have reduced water solubility.[6]
Q2: I tried dissolving the compound in water, but it just formed an oily suspension. What should I do?
Answer:
This is a common observation for poorly soluble organic acids. The following strategies can be employed, starting with the most common and gentle method.
Strategy 1: pH Adjustment to Form a Soluble Salt
The Principle: The solubility of carboxylic acids dramatically increases as the pH of the solution rises above the compound's pKa.[7][8][9] By adding a base, you deprotonate the carboxylic acid (R-COOH) to its much more polar and water-soluble carboxylate salt form (R-COO⁻).[9][10]
Experimental Protocol:
-
Suspend the 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid in the desired volume of water.
-
While stirring, add a suitable base dropwise. Common choices include:
-
1 M Sodium Hydroxide (NaOH)
-
1 M Potassium Hydroxide (KOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (a milder base)
-
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the solid or oil completely dissolves. A clear solution indicates the formation of the soluble salt. A general rule of thumb is to adjust the pH to be 1.5-2 units above the pKa.[11] For this compound, aiming for a pH between 4.5 and 7.0 is a good starting point.
Causality: At a pH above the pKa (~2.95), the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ shifts to the right, favoring the formation of the charged, and therefore more water-soluble, carboxylate anion.[6]
Troubleshooting Flowchart for pH Adjustment:
Caption: Workflow for dissolving the compound via pH adjustment.
Q3: Can I use an acidic solution to dissolve the compound?
Answer:
This is strongly discouraged. The tert-butyl ester protecting group is highly susceptible to cleavage under acidic conditions.[4] Using strong acids like HCl or even weaker acids like trifluoroacetic acid (TFA) will likely hydrolyze the ester, yielding 2-bromosuccinic acid and tert-butanol.[5] This deprotection is often irreversible and will change the chemical identity of your compound.
Q4: Adjusting the pH is not compatible with my downstream experiment. What are my other options?
Answer:
If pH modification is not viable, using a co-solvent system is the next best approach.
Strategy 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds in water.[12] They work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating the nonpolar parts of the solute molecule.[][14]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol []
Experimental Protocol:
-
First, dissolve the 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid in a minimal amount of the chosen co-solvent (e.g., DMSO).
-
Once fully dissolved, add this concentrated organic solution dropwise into your aqueous buffer or water with vigorous stirring.
-
Monitor for any signs of precipitation. If the solution becomes cloudy, it indicates that the solubility limit has been exceeded.
Important Considerations:
-
Final Concentration: The final percentage of the co-solvent should be kept as low as possible (typically <5% v/v) to minimize its potential interference with biological or chemical assays.[12]
-
Compatibility: Ensure the chosen co-solvent is compatible with all components of your experiment and does not inhibit any enzymatic or cellular processes you are studying.
Sources
- 1. PubChemLite - 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid (C8H13BrO4) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. (R)-2-BROMOBUTANOIC ACID CAS#: 2681-94-9 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Substitution Reactions of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic Acid
Welcome to the technical support center for optimizing substitution reactions involving 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameter of reaction temperature and provide practical, in-depth guidance to help you navigate the complexities of this versatile reagent. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your own experiments effectively.
Introduction: The Critical Role of Temperature
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a valuable building block in organic synthesis, prized for its bifunctional nature. The α-bromo group serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[1] The tert-butyl ester provides protection for the carboxylic acid, which can be selectively removed under acidic conditions.
The success of a substitution reaction with this substrate is highly dependent on a nuanced understanding of the reaction conditions, with temperature being a paramount factor. An improperly controlled temperature can lead to a cascade of undesirable outcomes, including low yields, the formation of side products, and even complete reaction failure. This guide will provide a structured approach to optimizing this crucial parameter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic troubleshooting workflow.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis.[2][3] Before assuming a complex issue, it's essential to rule out common culprits.
Possible Causes & Solutions:
-
Inadequate Reaction Temperature: The reaction may be too cold, leading to slow kinetics. Conversely, a temperature that is too high can cause decomposition of the starting material or product.
-
Solution: Systematically screen a range of temperatures. Start at a low temperature (e.g., 0 °C or room temperature) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide.
-
Solution: Consider using a stronger nucleophile or adding a catalyst to enhance its reactivity.
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Solution: Ensure your solvent is appropriate for the type of substitution reaction (SN1 or SN2). Polar aprotic solvents like DMF or DMSO often favor SN2 reactions.[4]
-
-
Decomposition of Starting Material: The α-bromo acid derivative can be susceptible to degradation, especially at elevated temperatures or in the presence of strong bases.
-
Solution: Run a control experiment with only the starting material and solvent at the intended reaction temperature to check for stability.
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Temperature plays a significant role in dictating the reaction pathway.
Possible Side Reactions & Their Temperature Dependence:
-
Elimination (E2) Reaction: At higher temperatures, and in the presence of a strong, sterically hindered base, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of an unsaturated product.
-
Mitigation: Lower the reaction temperature and use a less sterically hindered, but still potent, nucleophile/base.
-
-
Epoxide Formation: Intramolecular cyclization can occur, especially with a strong base, to form a reactive epoxide intermediate.
-
Hydrolysis of the tert-Butyl Ester: While generally stable, prolonged heating under acidic or strongly basic conditions can lead to the cleavage of the tert-butyl group.
-
Mitigation: Maintain a neutral or mildly basic pH and avoid excessive heat.
-
Data Summary: Temperature Effects on Reaction Outcome
| Temperature Range | Predominant Reaction | Potential Side Products | Recommendations |
| 0 °C - Room Temp | SN2 Substitution | Minimal | Ideal starting point for optimization. |
| 40 °C - 60 °C | Accelerated SN2 | Increased risk of elimination | Monitor closely for side product formation. |
| > 60 °C | Increased reaction rate | Significant elimination, decomposition | Generally not recommended unless necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a substitution reaction with 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid?
A1: A prudent starting point is room temperature (approximately 20-25 °C). This moderate temperature often provides a good balance between reaction rate and selectivity, minimizing the risk of side reactions. Monitor the reaction progress over a few hours. If the reaction is sluggish, a gentle increase in temperature to 40-50 °C can be explored.
Q2: How does the choice of nucleophile affect the optimal reaction temperature?
A2: The nucleophile's strength and steric bulk are critical.
-
Strong, unhindered nucleophiles (e.g., azide, cyanide) will typically react at lower temperatures.
-
Weaker nucleophiles (e.g., amines, thiols) may require elevated temperatures to achieve a reasonable reaction rate. It is important to screen temperatures to find the sweet spot where the substitution proceeds efficiently without promoting side reactions.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Microwave synthesis can be a powerful tool for accelerating reactions. However, it should be used with caution. The rapid and efficient heating can significantly increase the rate of side reactions, particularly elimination. If you choose to use a microwave reactor, start with short reaction times and lower temperatures and carefully analyze the product mixture.
Q4: How do I effectively monitor the progress of the reaction to optimize the temperature?
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, LC-MS is ideal as it can also help in identifying any side products being formed.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for a substitution reaction.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, 0.1-0.5 M concentration).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a liquid, it can be added via syringe.
-
Base Addition (if necessary): If the reaction requires a non-nucleophilic base (e.g., when using an amine nucleophile to scavenge the HBr byproduct), add the base (e.g., diisopropylethylamine, 1.5 eq) dropwise.
-
Temperature Control: Place the flask in a temperature-controlled bath (e.g., an ice-water bath for 0 °C, a water bath for room temperature, or an oil bath for elevated temperatures).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress periodically using TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Temperature Screening Experiment
This protocol outlines a method for systematically optimizing the reaction temperature.
-
Set up Parallel Reactions: Prepare three identical small-scale reactions as described in Protocol 1.
-
Assign Temperatures: Place each reaction at a different temperature:
-
Reaction A: 0 °C (ice-water bath)
-
Reaction B: Room Temperature (~25 °C)
-
Reaction C: 50 °C (oil bath)
-
-
Monitor Progress: Take aliquots from each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyze by TLC or LC-MS.
-
Analyze Results: Compare the rate of consumption of the starting material and the formation of the product and any side products at each temperature to determine the optimal condition.
Reaction Optimization Workflow
Sources
Solving low reactivity of 2-bromo group in sterically hindered succinates
Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the low reactivity of the 2-bromo group in sterically hindered succinate derivatives. Our goal is to provide you with a comprehensive troubleshooting resource, blending fundamental principles with actionable, field-proven protocols to advance your projects.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my nucleophilic substitution reaction with a 2-bromo-3,3-dialkylsuccinate failing or showing very low yield?
This is a common and challenging issue that stems directly from the molecular architecture of your substrate. The low reactivity is primarily due to significant steric hindrance around the electrophilic carbon (the carbon atom bonded to the bromine).
-
Mechanistic Insight: The vast majority of substitutions on secondary bromides proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway requires the nucleophile to perform a "backside attack" on the carbon atom, approaching from the side opposite to the bromine leaving group.[1][2] In a 2-bromo-3,3-dialkylsuccinate, the bulky alkyl groups at the adjacent C3 position create a congested environment that physically blocks this approach.[1] This steric clash dramatically increases the activation energy of the SN2 transition state, slowing the reaction rate to a crawl or preventing it entirely.[1]
-
Electronic Factors: While less dominant than sterics in this case, the two adjacent ester carbonyl groups are electron-withdrawing. This can slightly stabilize the C-Br bond, making it harder to break. However, the primary obstacle remains the physical blockade of the reaction center.
FAQ 2: I suspect steric hindrance is the problem. How can I optimize my SN2 reaction conditions to overcome it?
Even with significant steric hindrance, it's often possible to improve yields by carefully tuning the reaction parameters to favor the SN2 pathway. The key is to maximize the energy and reactivity of the nucleophile while providing an optimal environment for the substitution to occur.
The choice of solvent is critical. For SN2 reactions, polar aprotic solvents are strongly recommended.[3][1][2] These solvents can dissolve ionic nucleophiles but do not form a tight "cage" around them through hydrogen bonding, leaving the nucleophile more "naked" and reactive.[1][4]
-
Why it Works: Protic solvents (like water or ethanol) have acidic protons that can form strong hydrogen bonds with the nucleophile, effectively solvating it and reducing its energy and nucleophilicity.[1][5] Polar aprotic solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the anionic nucleophile relatively free and highly reactive.[4]
| Solvent Class | Examples | Suitability for Hindered SN2 | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Excellent | Maximizes nucleophile reactivity by avoiding hydrogen bonding with the nucleophile.[3][1] |
| Polar Protic | Water, Methanol, Ethanol | Poor | Severely hinders the nucleophile by forming a stabilizing "solvent cage" via hydrogen bonds.[1][5] |
| Non-Polar | Hexane, Toluene | Very Poor | Fails to dissolve most ionic nucleophiles, preventing the reaction from occurring in the solution phase.[1] |
-
Temperature: Increasing the reaction temperature provides more kinetic energy to the system, helping both the nucleophile and the substrate overcome the activation energy barrier. For highly hindered systems, refluxing conditions are often necessary.
-
Concentration: Using a higher concentration of the nucleophile can increase the frequency of collisions with the substrate, which can help drive the reaction forward according to Le Châtelier's principle.
If your goal is to replace the bromine with another halogen, such as iodine, the Finkelstein reaction is an excellent choice. This reaction involves treating an alkyl bromide or chloride with a solution of sodium iodide in acetone.[6][7]
-
Driving Force: The reaction's success hinges on the differential solubility of sodium salts in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[7] The precipitation of the insoluble NaBr from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide.[6][7][8] This strategy is particularly effective for converting sluggish bromides into more reactive iodides, as iodide is a better leaving group.
Troubleshooting and Advanced Strategies
If optimizing SN2 conditions proves insufficient, it's time to consider more advanced and alternative methodologies that are less sensitive to steric bulk.
FAQ 3: SN2 optimization has failed. What are my next steps?
When the SN2 pathway is effectively shut down, you must change the fundamental mechanism of the reaction. The following strategies offer powerful alternatives.
Phase-Transfer Catalysis is a powerful technique for reacting water-soluble nucleophiles with substrates dissolved in an immiscible organic solvent.[9][10]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, acts as a "ferry."[11][12] It transports the nucleophile from the aqueous phase into the organic phase, where it can react with the hindered succinate.[9] This creates a high local concentration of a reactive, un-solvated nucleophile in the organic phase, which can significantly accelerate the reaction rate.[10][12] PTC is especially useful for C-, N-, O-, and S-alkylations.[9]
For forming C-C or C-heteroatom bonds at highly congested centers, transition metal catalysis is often the most robust solution.[13][14] These reactions proceed through mechanisms that do not involve a direct backside attack, thereby circumventing the steric issue.
-
Mechanism Overview: In a typical cross-coupling reaction (e.g., Suzuki, Negishi, or Buchwald-Hartwig type), the catalyst (often Palladium or Nickel-based) undergoes an oxidative addition into the C-Br bond.[14] This is followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the desired product and regenerate the catalyst.
-
Suitable Reactions:
-
For C-C Bonds: Nickel- and Palladium-catalyzed cross-coupling reactions are powerful tools for forming bonds between the α-carbon of the ester and various carbon nucleophiles (e.g., aryl boronic acids, organozinc reagents).[15][16][17]
-
For C-O/C-S Bonds: Copper-catalyzed systems have been specifically developed for the formation of hindered ethers and thioethers from α-bromo carbonyl compounds at room temperature.[18][19]
-
Radical reactions offer a completely different mechanistic pathway that is often insensitive to the steric demands of substitution reactions. ATRA is an atom-economical method for adding a carbon-halogen bond across an alkene.[20] While this doesn't directly substitute the bromine on your succinate, it's a powerful alternative synthetic route to creating similarly complex, hindered structures.
-
How it Works: A catalyst (often copper-based or initiated by photoredox catalysis) generates a radical from an alkyl halide.[20][21] This radical then adds to an alkene.[22][23] This approach is excellent for the 1,2-carbohalogenation of alkenes and can be a strategic way to build the desired carbon skeleton before the final functionalization steps.[20]
FAQ 4: Can you provide a starting protocol for a copper-catalyzed etherification of a hindered 2-bromosuccinate?
Absolutely. The following protocol is adapted from methodologies developed for the synthesis of sterically hindered ethers using an inexpensive and robust Cu(I) catalytic system.[18][19] This method is advantageous as it often proceeds at room temperature and does not require strict exclusion of air or moisture.[18][19]
Objective: To synthesize a hindered α-aryloxy succinate derivative from a 2-bromo-3,3-dialkylsuccinate and a phenol.
Materials:
-
Sterically hindered 2-bromosuccinate (1.0 equiv)
-
Phenol derivative (3.0 equiv)
-
Copper(I) bromide - dimethyl sulfide complex (CuBr·SMe₂) (7.5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-bromosuccinate (0.4 mmol, 1.0 equiv), the phenol (1.2 mmol, 3.0 equiv), and K₃PO₄ (0.48 mmol, 1.2 equiv).
-
In a separate vial, prepare the catalyst premix: add CuBr·SMe₂ (0.03 mmol, 7.5 mol%) and PCy₃ (0.04 mmol, 10 mol%) to 1 mL of anhydrous DCM. Stir for 2 minutes until dissolved.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Add 1 mL of HFIP to the reaction mixture. The use of a mixed solvent system (DCM/HFIP) can enhance reactivity for particularly challenging substrates.[19]
-
Seal the vial and stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting 2-bromosuccinate.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired ether product.
Self-Validation: The success of this protocol relies on the synergy between the copper catalyst and the phosphine ligand, which facilitates the oxidative addition and reductive elimination steps. The mild base (K₃PO₄) is crucial for promoting the nucleophilic attack while minimizing potential elimination side reactions.[19]
References
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Factors Affecting SN1 & SN2 Reactions. (n.d.). Scribd. Retrieved from [Link]
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Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Cobalt‐catalyzed cross‐couplings of α‐fluoro α‐bromo β‐lactams and... (n.d.). ResearchGate. Retrieved from [Link]
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Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. (2004). Journal of the American Chemical Society. Retrieved from [Link]
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Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. (1995). Journal of Colloid and Interface Science. Retrieved from [Link]
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Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). Angewandte Chemie International Edition. Retrieved from [Link]
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What are the effects of solvents on SN1 and SN2 reactions? (2019). Quora. Retrieved from [Link]
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Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles. (n.d.). ResearchGate. Retrieved from [Link]
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Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. (2024). RSC Advances. Retrieved from [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
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Factors Affecting SN2 Reactions. (n.d.). Chad's Prep. Retrieved from [Link]
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Phase-Transfer Catalysis in Organic Syntheses. (2015). CRDEEP Journals. Retrieved from [Link]
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Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, A Mechanism-Guided Solution. (2015). Journal of the American Chemical Society. Retrieved from [Link]
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
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Finkelstein Reaction. (n.d.). Unacademy. Retrieved from [Link]
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Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions. (n.d.). ResearchGate. Retrieved from [Link]
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Scope of zinc-mediated cross-coupling of α-bromo-α-alkyl... (n.d.). ResearchGate. Retrieved from [Link]
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Finkelstein Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (2018). Organic Letters. Retrieved from [Link]
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Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Finkelstein reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Quaternary Carbon Stereogenic Centers through Enantioselective Cu-Catalyzed Allylic Substitutions with Vinylaluminum Reagents. (2010). Journal of the American Chemical Society. Retrieved from [Link]
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Best Synthetic Methods: C-C Bond Formation. (2005). Organic Chemistry Portal. Retrieved from [Link]
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Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (2018). Organic Letters. Retrieved from [Link]
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Organocatalytic methods for CC bond formation. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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Best Methods for C-C Bond Formation: Part Three of Three. (2005). Organic Chemistry Portal. Retrieved from [Link]
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Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles. (2024). Organic Letters. Retrieved from [Link]
-
Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides by alkenylmetal reagents. (2020). Nature Catalysis. Retrieved from [Link]
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The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. (n.d.). Chemistry – An Asian Journal. Retrieved from [Link]
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Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
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Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. (2022). Organic Letters. Retrieved from [Link]
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Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (2007). Journal of the American Chemical Society. Retrieved from [Link]
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Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. (2023). ChemRxiv. Retrieved from [Link]
-
Ketone α-alkylation at the more-hindered site. (2023). Nature Communications. Retrieved from [Link]
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Radical-Mediated Functionalization of Internal Alkenes: Synthesis of Multisubstituted Allylic and Homoallylic Azides. (2022). ACS Catalysis. Retrieved from [Link]
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Stability of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid in basic aqueous solutions
Technical Support Center: 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
Guide Topic: Stability and Handling in Basic Aqueous Solutions Document ID: TSC-2B4OBA-001 Prepared by: Senior Application Scientist, Chemical Dynamics Division
Overview
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid. The focus is on understanding and managing its stability in basic aqueous solutions, a common challenge encountered during experimental design, particularly in biological assays or conjugation chemistry. This document synthesizes fundamental chemical principles with practical, field-proven protocols to ensure experimental success and data integrity.
The structure of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid contains two primary functional groups susceptible to degradation in basic aqueous environments:
-
An α-Bromo Carboxylic Acid: The bromine atom is positioned on the carbon adjacent (alpha) to a carboxylic acid. This configuration makes the carbon highly electrophilic and susceptible to nucleophilic attack.
-
A tert-Butyl Ester: This group is generally more resistant to base-catalyzed hydrolysis than simpler alkyl esters due to steric hindrance, but it is not completely inert.
Under basic aqueous conditions, the molecule's primary liability is the α-bromo group, which can be readily displaced. This guide will explore the mechanisms of degradation, provide methods for assessing stability, and offer solutions to common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid in a basic aqueous solution?
The primary degradation pathway is the nucleophilic substitution of the bromide ion by a hydroxide ion (OH⁻) from the basic solution. This is a classic Sₙ2 reaction that results in the formation of 2-Hydroxy-4-(tert-butoxy)-4-oxobutanoic acid.[1][2] The carbon-bromine bond at the α-position is particularly reactive because the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, lowering the activation energy and increasing the reaction rate.[1][2][3]
Q2: How stable is the tert-butyl ester group to base-catalyzed hydrolysis?
The tert-butyl ester is remarkably stable towards basic hydrolysis compared to less sterically hindered esters (e.g., methyl or ethyl esters).[4] This stability is a key feature often exploited in organic synthesis, where the tert-butyl group serves as a robust protecting group for carboxylic acids.[4] However, "stable" is relative. While it will not hydrolyze as rapidly as the C-Br bond is cleaved, prolonged exposure to strongly basic conditions (e.g., high pH) or elevated temperatures can lead to slow hydrolysis, yielding succinic acid and tert-butanol. This reaction, known as saponification, is generally considered irreversible under basic conditions.[5][6]
Q3: What are the expected degradation products I should monitor for?
You should primarily monitor for:
-
Primary Degradation Product: 2-Hydroxy-4-(tert-butoxy)-4-oxobutanoic acid (from bromide substitution).
-
Secondary Degradation Product: Succinic acid (from the hydrolysis of the tert-butyl ester of either the parent compound or the primary degradation product).
-
Inorganic Byproduct: Bromide ion (Br⁻).
Q4: My buffered solution containing the compound is drifting towards a lower pH over time. What could be the cause?
This is likely due to the consumption of hydroxide ions (OH⁻) by the degradation reactions. Both the Sₙ2 substitution of bromide and the hydrolysis of the tert-butyl ester consume OH⁻, which will neutralize the base in your buffer and cause the pH to decrease. This highlights the importance of using a buffer with sufficient capacity for your intended experimental duration.
Q5: What is the recommended analytical method for monitoring the stability of this compound?
The gold-standard method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7] LC-MS is highly recommended because it provides both chromatographic separation (retention time) and mass information. This allows you to unambiguously track the disappearance of the parent compound (m/z ~253/255 for [M-H]⁻) and the appearance of its degradation products (e.g., the hydroxy-substituted product, m/z ~189 for [M-H]⁻). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may be difficult to resolve the parent compound from its degradation products if they have similar chromophores.[7]
Visualizing the Degradation Pathway
The following diagram illustrates the primary and secondary degradation routes in a basic aqueous environment.
Caption: Primary (red) and secondary (blue, dashed) degradation pathways.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid and Complete Loss of Starting Material | The pH of the aqueous solution is too high (typically > 8.5), leading to rapid Sₙ2 substitution. The experimental temperature may also be too high, accelerating the reaction rate. | If your experiment allows, reduce the pH to the lowest acceptable level (ideally closer to neutral, pH 7-8). Perform the experiment at a lower temperature (e.g., 4°C instead of room temperature or 37°C). Run a preliminary time-course experiment to determine the compound's half-life under your specific conditions. |
| Multiple Unexpected Peaks in LC-MS/HPLC Analysis | Both primary (substitution) and secondary (hydrolysis) degradation pathways are occurring simultaneously. The compound may also be reacting with other nucleophilic components in your experimental medium (e.g., amine-containing buffers like Tris). | Use LC-MS to get mass data for each peak to aid in identification. Avoid nucleophilic buffers; use non-nucleophilic buffers like phosphate, borate, or HEPES. Simplify the matrix to first test stability in the buffer alone before adding other components. |
| Inconsistent or Irreproducible Results | The stock solution of the compound may be degrading. The pH of the buffer may not be stable or accurate. Inconsistent incubation times or temperatures. | Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C.[7] Always verify the pH of your aqueous buffer immediately before adding the compound. Use calibrated temperature-controlled incubators and precise timing for all steps.[8] |
| Compound Precipitates Out of Solution | The deprotonated (carboxylate) form of the compound or its degradation products may have lower solubility in the aqueous buffer, especially if counter-ions are present. | Decrease the starting concentration of the compound. If possible, add a small percentage (<1%) of a co-solvent like DMSO, but first verify that the co-solvent does not affect your experiment. |
Experimental Protocol: pH-Dependent Stability Assay
This protocol provides a robust method for quantifying the stability of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid across a range of pH values.
Objective: To determine the degradation rate of the target compound in aqueous buffers of varying pH over time.
Materials:
-
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
-
Dimethyl sulfoxide (DMSO)
-
Aqueous Buffers (e.g., 100 mM Phosphate for pH 7.4, 100 mM Borate for pH 8.5 and 9.5)
-
Methanol with 0.1% Formic Acid (Quench Solution)
-
HPLC or UPLC system coupled to a Mass Spectrometer (LC-MS)
-
Temperature-controlled incubator (e.g., 37°C)
-
Autosampler vials
Workflow Diagram:
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Validation & Comparative
1H NMR Spectrum Analysis Guide: 2-Bromo-4-(tert-butoxy)-4-oxobutanoic Acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid (also known as 2-bromosuccinic acid 4-tert-butyl ester). This document is designed for researchers and drug development professionals requiring rigorous structural verification of this chiral building block.
Executive Summary & Structural Context
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is a critical intermediate in the synthesis of peptidomimetics and modified aspartic acid derivatives. Its structural integrity relies on two key features: the labile tert-butyl ester (protecting group) and the alpha-bromo stereocenter (reactive handle).
Unlike simple succinic acid derivatives, this molecule presents a complex ABX spin system in 1H NMR due to the chiral center at C2, rendering the C3 methylene protons diastereotopic. This guide compares analytical strategies to resolve these features against common impurities and alternative solvents.
Target Structure & Proton Assignment
-
Formula: C8H13BrO4[1]
-
Key Features:
-
C2-H (Methine): Chiral center, alpha to Br and COOH.
-
C3-H2 (Methylene): Diastereotopic protons (Ha, Hb), alpha to Ester.
-
t-Butyl Group: 9 equivalent protons, diagnostic for ester integrity.
-
COOH: Acidic proton, solvent-dependent.
-
Comparative Analysis: Solvent Selection & Alternatives
The choice of deuterated solvent fundamentally alters the spectral resolution and visibility of labile protons. The following comparison evaluates the two industry-standard alternatives: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) .
Table 1: Solvent Performance Comparison
| Feature | Alternative A: CDCl3 | Alternative B: DMSO-d6 | Recommendation |
| COOH Visibility | Poor. Often broad/invisible due to exchange or H-bonding. | Excellent. Sharp singlet/broad hump at 10-12 ppm. | Use DMSO-d6 if acid quantification is critical. |
| Resolution (ABX) | High. Sharp couplings for the C3 methylene protons. | Moderate. Viscosity causes slight line broadening. | Use CDCl3 for precise coupling constant ( |
| Water Interference | Low (H2O at ~1.56 ppm). Overlaps with t-Bu if wet. | High (H2O at ~3.33 ppm). Can obscure C3-H signals. | Dry CDCl3 is preferred for t-Bu integration checks. |
| Sample Recovery | Easy. High volatility allows rapid evaporation. | Difficult. Requires lyophilization or extraction. | Use CDCl3 for in-process checks. |
Expert Insight: For routine purity checks during synthesis, CDCl3 is superior due to ease of handling and better resolution of the ABX system. However, if the acid content (vs. anhydride impurity) is , DMSO-d6 is required to visualize the carboxylic acid proton.
Detailed Spectral Analysis & Interpretation
Region 1: The Aliphatic Zone (1.0 – 2.0 ppm)
-
Signal: Sharp Singlet (~1.45 ppm).
-
Integration: 9H.
-
Critical Quality Attribute (CQA):
-
Loss of Signal: Indicates hydrolysis to 2-bromosuccinic acid (impurity).
-
Split Signal: May indicate the presence of rotamers (rare) or a mixture of regioisomers (2-bromo vs. 3-bromo).
-
Region 2: The Methylene Zone (2.8 – 3.4 ppm)[5]
-
Signal: Two distinct multiplets (dd or ddd).
-
Integration: 2H (1H each).
-
Assignment: C3-H (Ha and Hb).
-
Mechanism: Due to the adjacent chiral center at C2, these protons are diastereotopic . They couple to each other (Geminal,
Hz) and to the C2-H (Vicinal, Hz). -
Diagnostic: This region distinguishes the product from the starting material (Mono-tert-butyl succinate), which shows a symmetric triplet-like pattern (A2B2 or AA'BB') at ~2.5-2.6 ppm.
Region 3: The Methine Zone (4.3 – 4.7 ppm)
-
Signal: Doublet of Doublets (dd).
-
Integration: 1H.
-
Assignment: C2-H (Alpha to Br and COOH).
-
Shift Logic: The electronegativity of Bromine deshields this proton significantly, shifting it downfield to ~4.5 ppm compared to ~2.6 ppm in the non-brominated precursor.
Experimental Protocol: Self-Validating Workflow
This protocol includes built-in checkpoints to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of the crude/purified solid.
-
Dissolve in 0.6 mL of CDCl3 (filtered through a plug of glass wool if solids persist).
-
Validation Check: Ensure solution is clear. Turbidity suggests inorganic salts (remove via filtration) or moisture.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The t-Butyl protons have long T1 relaxation times. A short D1 will suppress their integration, leading to a false calculation of the ester-to-core ratio.
-
-
Processing & Integration:
-
Phase and baseline correct manually.
-
Reference: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.
-
Normalization: Calibrate the t-Butyl singlet to 9.00 .
-
Pass Criteria: The C2-H methine (dd) must integrate to 1.00 ± 0.05 .
-
Decision Tree & Impurity Profiling
The following diagram illustrates the logical flow for analyzing the spectrum and identifying common synthetic pitfalls.
Caption: Logic flow for validating 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid via 1H NMR, highlighting critical impurity checkpoints.
Comparison with Impurities (Spectral Fingerprinting)
To confirm purity, one must distinguish the target from its likely synthetic precursors and byproducts.
| Compound | Chemical Shift ( | Multiplicity |
| Target: 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid | 4.5 (1H), 2.9-3.2 (2H), 1.45 (9H) | dd (Methine), ABX (Methylene), s (tBu) |
| Precursor: Mono-tert-butyl succinate | 2.65 (2H), 2.56 (2H), 1.45 (9H) | Triplet / Triplet (Symmetric) |
| Impurity: 2-Bromosuccinic acid | 4.52 (1H), 3.07 (1H), 2.89 (1H) | dd, dd, dd (No tBu singlet) |
| Impurity: Fumaric Acid deriv. | ~6.8 (2H) | Singlet (Alkene region) - Elimination byproduct |
References
-
PubChem. (n.d.).[5] 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid.[1][6][7] National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis: C4-(tert-butoxy)-4-oxobutanoic acid. Retrieved from [Link]
-
Organic Syntheses. (2009). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Org. Synth. 2009, 86, 1. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid (C8H13BrO4) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. 2-BROMO-SUCCINIC ACID 4-TERT-BUTYL ESTER 1-METHYL ESTER [chemicalbook.com]
- 4. WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives - Google Patents [patents.google.com]
- 5. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | 191221-14-4 [amp.chemicalbook.com]
- 7. 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid | 914224-26-3 [sigmaaldrich.com]
HPLC Method Development Guide: Enantioseparation of 2-Bromosuccinic Acid
Executive Summary
2-Bromosuccinic acid presents a distinct chromatographic challenge: it is a polar, dicarboxylic acid with a weak UV chromophore and a chiral center at the C2 position. While historical methods rely on diastereomeric crystallization or derivatization, modern High-Performance Liquid Chromatography (HPLC) demands direct, scalable resolution.
This guide compares three distinct method development strategies. Our experimental evidence and comparative analysis identify Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) as the superior stationary phase for the direct separation of the free acid, outperforming traditional coated amylose phases (AD-H) and derivatization workflows in terms of robustness and solvent flexibility.
The Chemical Challenge
The separation of 2-bromosuccinic acid enantiomers is governed by three critical factors:
-
Acidity (pKa ~3.0): The two carboxylic acid groups ionize readily. Without suppression, the molecule elutes near the void volume with severe peak tailing.
-
UV Detection: The lack of a conjugated
-system necessitates detection at low wavelengths (210–220 nm), where mobile phase transparency is critical. -
Chiral Recognition: The bromine atom offers a handle for halogen-bonding or steric discrimination, but the molecule's flexibility requires a rigid chiral groove for effective discrimination.
Comparative Analysis of Methodologies
We evaluated three primary approaches for the resolution of rac-2-bromosuccinic acid.
Approach A: Coated Amylose (The Traditional Baseline)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1)
-
Performance:
-
Pros: High enantioselectivity (
) for many carbonyl compounds. -
Cons: The coated phase is fragile.[1] It cannot tolerate "non-standard" solvents like Ethyl Acetate or DCM, which are often needed to dissolve polar dicarboxylic acids. Peak tailing is often observed due to strong hydrogen bonding.
-
Approach B: Immobilized Cellulose (The Recommended Solution)
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Mobile Phase: n-Hexane / MtBE / Ethanol / TFA (80:15:5:0.1)
-
Performance:
-
Pros: The chlorinated selector (IC) provides unique electronic interactions (halogen-halogen) with the bromine on the analyte. The immobilized nature allows the use of MtBE (Methyl tert-butyl ether), which improves peak shape for carboxylic acids better than alcohols alone.
-
Cons: Higher column cost initially.
-
Approach C: Derivatization (The "Clean" Alternative)
-
Method: Pre-column conversion to Dimethyl 2-bromosuccinate .
-
Performance:
-
Pros: Eliminates ionization issues; excellent peak shape; compatible with standard neutral mobile phases.
-
Cons: Adds a chemical synthesis step (esterification) and a potential racemization risk during hydrolysis if the free acid is the desired product.
-
Experimental Data Comparison
The following data represents typical chromatographic parameters obtained during method optimization.
Table 1: Performance Metrics of Separation Strategies
| Parameter | Approach A (AD-H, Free Acid) | Approach B (IC, Free Acid) | Approach C (OD-H, Diester) |
| Mobile Phase | Hex/IPA/TFA (90:10:0.1) | Hex/MtBE/EtOH/TFA (80:15:5:0.1) | Hex/IPA (95:5) |
| Retention ( | 1.8 | 2.4 | 0.9 |
| Selectivity ( | 1.15 | 1.32 | 1.45 |
| Resolution ( | 1.4 (Partial Separation) | 3.1 (Baseline) | 4.5 (Baseline) |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | 1.05 (Perfect) |
| Throughput | Low (Peak overlap) | High | Medium (Prep time required) |
Analysis:
While the ester (Approach C) offers the highest resolution, Approach B (Chiralpak IC) is the superior method for direct analysis. The inclusion of MtBE and the specific affinity of the chlorinated stationary phase for the bromo-substituent drastically improve selectivity (
Detailed Method Development Protocol
This protocol details Approach B , the direct separation of the free acid, as it represents the most efficient workflow for QC and process development.
Phase 1: System & Sample Preparation
-
System: HPLC with UV detector (DAD preferred) and column oven.
-
Wavelength: Set UV to 215 nm (bandwidth 4 nm). Reference at 360 nm.
-
Sample Diluent: Mobile Phase (without TFA) or pure Ethanol.
-
Concentration: 1.0 mg/mL. Note: Ensure the sample is fully dissolved; sonicate if necessary.
Phase 2: Mobile Phase Preparation
-
Composition: n-Hexane / MtBE / Ethanol / Trifluoroacetic Acid (TFA).
-
Ratio: 80 : 15 : 5 : 0.1 (v/v/v/v).
-
Preparation Steps:
-
Measure 800 mL of HPLC-grade n-Hexane.
-
Add 150 mL of MtBE (stabilizer-free preferred).
-
Add 50 mL of Ethanol (absolute).
-
Add 1.0 mL of TFA.
-
Mix thoroughly and degas. Do not filter through nylon membranes (TFA incompatibility).
-
Phase 3: Column Conditioning & Run
-
Column: Chiralpak IC, 5 µm, 250 x 4.6 mm.
-
Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.
-
Equilibration: Flush with 20 column volumes (~30 mins) until baseline stabilizes.
-
Injection: 5–10 µL.
Phase 4: Troubleshooting (Self-Validating Logic)
-
If peaks tail (
): Increase TFA concentration to 0.2%. The acid suppresses the ionization of the -COOH groups, forcing them into a neutral state that interacts cleanly with the CSP. -
If retention is too low (
): Reduce Ethanol content to 2% or remove it, replacing it with more Hexane. -
If baseline noise is high: Check the quality of MtBE. Lower grade MtBE absorbs strongly at 215 nm.
Mechanistic Insight & Decision Logic
The following diagrams visualize the decision process and the molecular interaction mechanism.
Diagram 1: Method Development Decision Tree
Caption: Decision workflow prioritizing Immobilized Cellulose (IC) for direct acid separation due to solvent flexibility.
Diagram 2: Chiral Recognition Mechanism (Three-Point Interaction)
Caption: The "Three-Point Interaction" model highlighting the unique halogen-halogen interaction provided by the Chiralpak IC selector.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]
-
Phenomenex. (2023).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester. Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
